(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound characterized by the molecular formula and a molecular weight of 305.23 g/mol. It features a bromophenyl group attached to a diethoxyethyl sulfide moiety, making it a notable member of the sulfide class of compounds. The presence of both bromine and ethoxy groups contributes to its unique chemical properties, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .
There is no current information available regarding the mechanism of action of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane in any biological system.
Synthesis of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the following steps:
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane has potential applications in:
Interaction studies involving (2-Bromophenyl)(2,2-diethoxyethyl)sulfane focus on its reactivity with biological macromolecules and other small molecules. These studies typically assess:
Several compounds share structural similarities with (2-Bromophenyl)(2,2-diethoxyethyl)sulfane. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Bromophenyl(2,2-diethoxyethyl)sulfane | 96804-05-6 | 0.95 | Different position of the bromine substituent |
| 1-Bromo-4-(propan-2-ylsulfanyl)benzene | 70398-89-9 | 0.88 | Contains a propan-2-thio group instead of diethoxyethyl |
| (3-Bromophenyl)(trifluoromethyl)sulfane | 2252-45-1 | 0.82 | Features trifluoromethyl group enhancing electrophilicity |
| 1-Bromo-4-(methylsulfonyl)benzene | 3466-32-8 | 0.71 | Contains a sulfonyl group which alters reactivity significantly |
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is unique due to its specific combination of functional groups that influence both its chemical reactivity and potential biological activity. The diethoxyethyl moiety provides steric hindrance that may affect nucleophilic attack patterns compared to simpler sulfides or sulfonates. This structural complexity opens avenues for targeted modifications and applications in organic synthesis and medicinal chemistry .